5-Bromo-2,3-difluoropyridine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluoropyridine-4-carboxylic acid is a chemical compound with the molecular formula C6H2BrF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and fluorine substitutions, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of pyridine derivatives. For instance, starting with 2,3-difluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2,3-difluoropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-difluoropyridine
- 2,3-Difluoropyridine-4-carboxylic acid
- 5-Chloro-2,3-difluoropyridine-4-carboxylic acid
Uniqueness
5-Bromo-2,3-difluoropyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity and specificity in chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C6H2BrF2NO2 |
---|---|
Molecular Weight |
237.99 g/mol |
IUPAC Name |
5-bromo-2,3-difluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2BrF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) |
InChI Key |
KLDVLUSYVMOQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.